molecular formula C12H14O2 B6588680 3-(4-cyclopropylphenyl)propanoic acid CAS No. 1503482-02-7

3-(4-cyclopropylphenyl)propanoic acid

Katalognummer B6588680
CAS-Nummer: 1503482-02-7
Molekulargewicht: 190.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-cyclopropylphenyl)propanoic acid, also known as 4-cyclopropylphenylacetic acid (CPPA), is an organic compound belonging to the class of carboxylic acids. It is a cyclic compound containing a phenyl group and a cyclopropyl group. CPPA is a white crystalline solid with a melting point of 143-145 °C and a boiling point of 200-201 °C. It is insoluble in water but soluble in organic solvents. CPPA is used as a reagent in organic synthesis and plays an important role in the synthesis of various compounds.

Wissenschaftliche Forschungsanwendungen

CPPA is used in various scientific research applications, such as the synthesis of various compounds, the study of enzyme-catalyzed reactions, and the study of drug metabolism. It has also been used in the synthesis of pharmaceuticals and in the study of biological systems.

Wirkmechanismus

CPPA acts as an inhibitor of enzymes involved in the metabolism of drugs. It has been found to inhibit the cytochrome P450 enzyme system, which is involved in the metabolism of many drugs. CPPA also acts as an agonist of the G-protein-coupled receptor (GPCR) family of proteins, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
CPPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the cytochrome P450 enzyme system, which is involved in the metabolism of many drugs. CPPA also acts as an agonist of the G-protein-coupled receptor (GPCR) family of proteins, which are involved in cell signaling pathways. In addition, CPPA has been found to have an analgesic effect, as well as an anti-inflammatory effect.

Vorteile Und Einschränkungen Für Laborexperimente

CPPA has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively non-toxic and has a low volatility. However, CPPA does have some limitations. It is insoluble in water, and its solubility in organic solvents is low. In addition, it is not very stable and can decompose when exposed to high temperatures or light.

Zukünftige Richtungen

There are several potential future directions for research involving CPPA. These include further study of its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research could be conducted to explore its potential as an inhibitor of enzymes involved in drug metabolism, and its potential as an agonist of GPCR family of proteins. Finally, further research could be conducted to explore the potential of CPPA as an analgesic and anti-inflammatory agent.

Synthesemethoden

CPPA can be synthesized by a variety of methods. One of the most common methods is the reaction of cyclopropylbenzene with propionic anhydride, followed by hydrolysis of the resulting cyclopropylpropionic anhydride. Another method involves the reaction of cyclopropylbenzene with ethyl propionate, followed by hydrolysis of the resulting cyclopropylpropionate. Both methods yield CPPA as the main product.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-cyclopropylphenyl)propanoic acid involves the reaction of cyclopropylbenzene with ethylmagnesium bromide followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Cyclopropylbenzene", "Ethylmagnesium bromide", "Carbon dioxide", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Preparation of ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in diethyl ether solvent.", "Step 2: Addition of ethylmagnesium bromide to cyclopropylbenzene to form the Grignard reagent intermediate.", "Step 3: Carboxylation of the Grignard reagent intermediate by bubbling carbon dioxide gas through the reaction mixture.", "Step 4: Acidification of the reaction mixture with hydrochloric acid to protonate the carboxylic acid product.", "Step 5: Extraction of the carboxylic acid product with diethyl ether.", "Step 6: Neutralization of the aqueous layer with sodium hydroxide to form sodium chloride and water.", "Step 7: Separation of the organic layer containing the carboxylic acid product.", "Step 8: Purification of the carboxylic acid product by recrystallization or column chromatography." ] }

CAS-Nummer

1503482-02-7

Molekularformel

C12H14O2

Molekulargewicht

190.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.